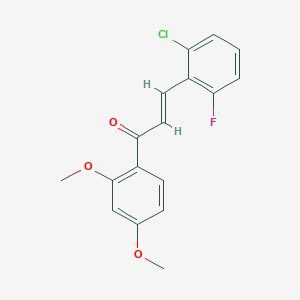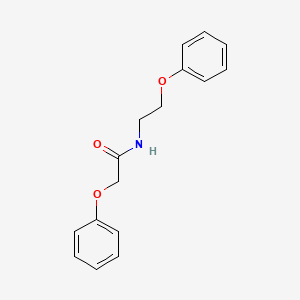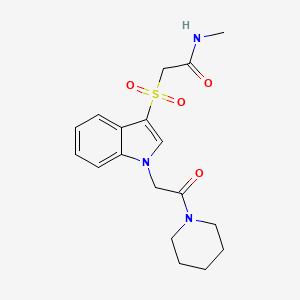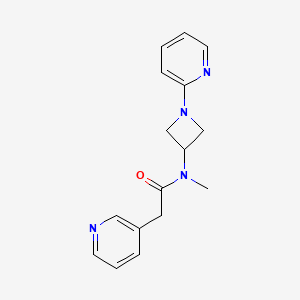
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone” is a complex organic compound that contains an indole nucleus and a pyrrolidine ring . The indole nucleus is a bioactive aromatic compound that binds with high affinity to multiple receptors, making it useful in developing new derivatives . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves C–H activation and aza-Michael addition, resulting in the formation of one C–C bond and one C–N bond . Other methods involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and an indole nucleus . The indole nucleus is aromatic due to its 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound may include electrophilic substitution on the indole due to excessive π-electrons delocalization . In the mass spectra of similar compounds, the formation of certain ions due to N–C or C–C bond cleavage is observed .Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . This makes them valuable in the development of new treatments for conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . They have been found to induce G2/M cell cycle arrest and apoptosis in certain types of cancer cells .
Antimicrobial Activity
Indole derivatives exhibit antimicrobial activity, making them useful in the fight against various types of bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were investigated for their in vitro antitubercular activity .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity , suggesting potential applications in the management of diabetes .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, including 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which are inherently sustainable and provide access to complex molecules .
Mécanisme D'action
Biochemical Pathways
1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone affects various biochemical pathways. Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPFXRXKRQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(methylthio)benzamide](/img/structure/B2599814.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)


![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)